An In-depth Technical Guide to the Chemical Structure and Properties of L-Ascorbic Acid
An In-depth Technical Guide to the Chemical Structure and Properties of L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of L-Ascorbic Acid, a vital water-soluble vitamin. The information presented is intended for a scientific audience and is supported by detailed experimental methodologies and quantitative data.
Chemical Structure and Identification
L-Ascorbic acid, commonly known as Vitamin C, is a sugar acid with the chemical formula C₆H₈O₆.[1][2] Its structure features a five-membered lactone ring with a diol group at positions 2 and 3, which is responsible for its acidic and potent reducing properties.[1] The L-enantiomer is the biologically active form.
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IUPAC Name: (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one[1]
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CAS Number: 50-81-7[1]
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Molecular Formula: C₆H₈O₆
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SMILES: O=C1OC(C(O)=C1O)--INVALID-LINK--CO
The presence of the enediol group makes L-ascorbic acid a mild reducing agent and a potent antioxidant, capable of donating electrons to neutralize reactive oxygen species.[1][3]
Physicochemical Properties
A summary of the key quantitative data for L-Ascorbic Acid is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 176.12 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 190 to 192 °C (decomposes) | [1] |
| Solubility in Water | 330 g/L | [1] |
| Solubility in Ethanol | 20 g/L | [1] |
| Acidity (pKa) | pKa₁ = 4.10, pKa₂ = 11.6 | [1] |
| Density | 1.65 g/cm³ | [1] |
Experimental Protocols
The industrial production of L-Ascorbic Acid has historically been dominated by the Reichstein process, a method that combines chemical and microbial steps.[4][5]
Methodology:
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Hydrogenation of D-glucose to D-sorbitol: D-glucose is reduced to D-sorbitol using a nickel catalyst under high pressure and temperature.[4]
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Microbial Oxidation of D-sorbitol to L-sorbose: The bacterium Acetobacter suboxydans is used to selectively oxidize the hydroxyl group at C5 of D-sorbitol to a ketone, yielding L-sorbose.[6]
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Protection of Hydroxyl Groups: The four hydroxyl groups of L-sorbose are protected by reacting it with acetone in the presence of an acid catalyst to form diacetone-L-sorbose.[4]
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Oxidation to Diacetone-2-keto-L-gulonic acid: The protected L-sorbose is then oxidized with potassium permanganate to form diacetone-2-keto-L-gulonic acid.[4]
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Deprotection and Lactonization: The diacetone protecting groups are removed by acid hydrolysis, and the resulting 2-keto-L-gulonic acid undergoes spontaneous cyclization (lactonization) to form L-Ascorbic Acid.[1]
L-Ascorbic acid can be extracted from various plant materials. Modern methods aim to improve efficiency and reduce the degradation of this sensitive molecule.
Methodology: Microwave-Assisted Extraction with Nitrogen Protection
This method enhances the extraction of ascorbic acid from fruits and vegetables by using microwave energy while minimizing oxidation.[7]
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Sample Preparation: Fresh fruit or vegetable samples are homogenized.
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Solvent Addition: A weak acid solution (e.g., 0.25% metaphosphoric acid) is added to the sample in a solid-to-liquid ratio of 1:6 to 1:12 (g/mL).[7]
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Nitrogen Purging: The extraction vessel is purged with nitrogen gas to remove oxygen and prevent oxidative degradation of the ascorbic acid.[7]
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Microwave Extraction: The sample is subjected to microwave irradiation at a specific power and for a set duration to facilitate the release of ascorbic acid into the solvent.
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Purification: The extract is cooled, centrifuged to remove solid debris, and the supernatant is collected.[7] Further purification can be achieved by crystallization. A common method involves dissolving the crude extract in hot water, adding a hydrophobic non-solvent like isobutyl alcohol, and distilling the azeotropic mixture of water and the alcohol.[8] This process concentrates the ascorbic acid and induces crystallization.
Biological Signaling and Antioxidant Mechanism
L-Ascorbic acid is a crucial antioxidant that protects cells from damage by reactive oxygen species (ROS).[3][9] It participates in a redox cycle where it donates electrons to neutralize free radicals.
The diagram below illustrates the antioxidant mechanism of L-Ascorbic Acid.
Caption: Antioxidant mechanism of L-Ascorbic Acid.
L-Ascorbic acid donates a single electron to a reactive oxygen species, forming the relatively stable monodehydroascorbate radical.[10] This radical can then be reduced back to ascorbate by reductases or can donate a second electron to become dehydroascorbic acid.[11] Dehydroascorbic acid can also be enzymatically recycled back to the active, reduced form.[11]
Beyond its antioxidant role, L-Ascorbic acid is an essential cofactor for several enzymes, including prolyl and lysyl hydroxylases, which are critical for the synthesis of collagen.[3] It is also involved in the biosynthesis of carnitine and catecholamines.[12]
References
- 1. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 2. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ascorbic Acid? [synapse.patsnap.com]
- 4. Reichstein process - Wikipedia [en.wikipedia.org]
- 5. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]
- 7. CN102023191A - Method for extracting ascorbic acid from vegetables and fruits - Google Patents [patents.google.com]
- 8. US2517276A - Process for the purification of 1-ascorbic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
